Cas no 1806857-11-3 (Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate)

Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a molecular formula of C9H7BrF3NO2. This compound features a trifluoromethyl group and a bromine substituent on the benzene ring, along with an amino group at the 5-position, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (Br, CF3) and electron-donating (NH2) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. Its ester functionality allows for further derivatization, while the trifluoromethyl group contributes to metabolic stability in bioactive molecules. The compound is typically used in research settings for the development of fluorinated heterocycles and specialty chemicals.
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate structure
1806857-11-3 structure
Product name:Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate
CAS No:1806857-11-3
MF:C9H7BrF3NO2
Molecular Weight:298.056592226028
CID:4955087

Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate
    • インチ: 1S/C9H7BrF3NO2/c1-16-8(15)5-2-4(14)3-6(7(5)10)9(11,12)13/h2-3H,14H2,1H3
    • InChIKey: VBYFCWUBAVYLAY-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)OC)=CC(=CC=1C(F)(F)F)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 272
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 52.3

Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015008579-250mg
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate
1806857-11-3 97%
250mg
494.40 USD 2021-06-21
Alichem
A015008579-500mg
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate
1806857-11-3 97%
500mg
782.40 USD 2021-06-21
Alichem
A015008579-1g
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate
1806857-11-3 97%
1g
1,504.90 USD 2021-06-21

Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate 関連文献

Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoateに関する追加情報

Introduction to Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate (CAS No. 1806857-11-3)

Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate, also known by its CAS registry number 1806857-11-3, is a synthetic organic compound with a complex structure that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of benzoic acid derivatives, specifically featuring a methyl ester group, an amino substituent, a bromine atom, and a trifluoromethyl group attached to the benzene ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic research and industrial applications.

The structure of Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate is characterized by a benzene ring with substituents at positions 2, 3, and 5. At position 2, there is a bromine atom, which contributes to the compound's electronic properties and reactivity. The trifluoromethyl group (-CF₃) at position 3 introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, further influencing the molecule's stability and reactivity. The amino group (-NH₂) at position 5 adds nucleophilic character to the molecule, enhancing its ability to participate in various chemical reactions. The methyl ester group (-OCH₃) at position 1 completes the structure, providing solubility and facilitating further chemical modifications.

Recent studies have highlighted the potential of Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate in drug discovery and development. Researchers have explored its role as a building block for constructing bioactive molecules with therapeutic potential. For instance, the compound has been utilized in the synthesis of novel anti-inflammatory agents and anticancer drugs. Its unique substitution pattern allows for precise control over pharmacokinetic properties such as solubility, bioavailability, and metabolic stability, which are critical factors in drug design.

In addition to its pharmaceutical applications, Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate has also found relevance in materials science. The compound serves as a precursor for the synthesis of advanced materials with tailored electronic and optical properties. For example, it has been employed in the development of organic semiconductors and light-emitting diodes (LEDs). The presence of electron-withdrawing groups like -CF₃ enhances the molecule's conjugation and charge transport capabilities, making it suitable for applications in electronic devices.

The synthesis of Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps include Friedel-Crafts alkylation or acylation followed by nucleophilic substitution or elimination reactions to introduce the desired substituents onto the benzene ring. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound.

From an environmental perspective, understanding the fate and behavior of Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions due to its complex structure and electron-withdrawing groups. However, further research is needed to evaluate its long-term persistence in soil and aquatic environments.

In conclusion, Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate (CAS No. 1806857-11-3) is a versatile compound with promising applications across multiple disciplines. Its unique structural features make it an invaluable tool for researchers in drug discovery, materials science, and environmental chemistry. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in driving innovation and addressing global challenges.

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